Topiroxostat Exhibits Superior In Vitro Potency Against Xanthine Oxidoreductase Compared to Allopurinol and Febuxostat
In a direct comparative enzymatic assay, topiroxostat demonstrates a significantly higher potency for inhibiting xanthine oxidoreductase (XOR) than its major clinical alternatives. Its IC50 of 5.3 nM is markedly lower than that of febuxostat (IC50: 114–210 nM) and allopurinol (IC50: 7.82 ± 0.12 μM) . This 20- to 40-fold and over 1,000-fold difference in potency, respectively, indicates a stronger binding affinity for the target enzyme at the molecular level .
| Evidence Dimension | XOR Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5.3 nM |
| Comparator Or Baseline | Febuxostat (IC50: 114-210 nM); Allopurinol (IC50: 7.82 ± 0.12 μM) |
| Quantified Difference | Topiroxostat is ~21-40 fold more potent than febuxostat and >1,000-fold more potent than allopurinol |
| Conditions | In vitro enzymatic assay using native XO |
Why This Matters
For researchers, this high potency allows for the use of lower concentrations in in vitro and in vivo models, potentially reducing off-target effects and improving the dynamic range for dose-response studies.
